3-(1-Hydrazinylethyl)pyridine
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Overview
Description
3-(1-Hydrazinylethyl)pyridine is a heterocyclic compound with the molecular formula C7H11N3. It features a pyridine ring substituted with a hydrazinylethyl group at the third position.
Scientific Research Applications
3-(1-Hydrazinylethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It is known that hydrazinopyridines, a class of compounds to which 3-(1-hydrazinylethyl)pyridine belongs, have been actively investigated as precursors in the synthesis of products having biological activity .
Mode of Action
The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This suggests that this compound may interact with its targets through the hydrazine group, leading to changes in the target’s structure or function.
Biochemical Pathways
It is known that purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies . Given that this compound is a pyridine derivative, it is plausible that it may affect these pathways or others related to pyridine metabolism.
Pharmacokinetics
The molecular weight of this compound is 13718 , which is within the range generally considered favorable for good bioavailability.
Result of Action
It is known that products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity . This suggests that this compound may have similar effects.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydrazinylethyl)pyridine can be achieved through several methods. One common approach involves the condensation of pyridine-3-carbaldehyde with hydrazine hydrate under reflux conditions. This reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Hydrazinylethyl)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazine group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, amines, and other functionalized derivatives .
Comparison with Similar Compounds
Pyridine: A basic six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Imidazole: A five-membered ring containing two nitrogen atoms.
Comparison: 3-(1-Hydrazinylethyl)pyridine is unique due to the presence of the hydrazinylethyl group, which imparts distinct reactivity and biological activity compared to other pyridine derivatives. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-pyridin-3-ylethylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(10-8)7-3-2-4-9-5-7/h2-6,10H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKJLQJCNDVKIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611413 |
Source
|
Record name | 3-(1-Hydrazinylethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016681-07-4 |
Source
|
Record name | 3-(1-Hydrazinylethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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